molecular formula C19H18ClNO3S3 B11580594 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11580594
M. Wt: 440.0 g/mol
InChI Key: AGEOPUGSIMDHCA-UHFFFAOYSA-N
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Description

苯并噻吩核心功能化的催化策略

钯催化体系在构建苯并噻吩骨架中展现出卓越的原子经济性。Gabriele团队开发的PdI₂/KI催化系统,在CO/空气混合气氛下,实现了2-(甲基硫代)苯乙炔类化合物向苯并噻吩-3-羧酸酯的高效转化。该反应通过分子内S-5-endo-dig环化、碘化物介导的S-脱甲基化及烷氧羰基化三步串联过程,最终获得80%分离收率的2-苯基苯并[b]噻吩-3-甲酸甲酯。关键反应参数包括:

  • 催化剂负载量 :5 mol% PdI₂与5当量KI的组合可平衡催化活性与成本
  • 溶剂体系 :甲醇作为亲核试剂兼溶剂时,产物选择性显著优于其他醇类
  • 压力条件 :40 atm CO/空气(4:1)混合气压确保羰基插入与Pd(0)再氧化的协同进行

值得注意的是,该催化系统在离子液体BmimBF₄中展现出优异的循环稳定性。连续五次循环实验表明,催化剂活性仅下降7.2%,为工业化放大提供了重要参考

无过渡金属的对映体特异性C–H烷基化方法

自由基介导的环化策略为构建手性苯并噻吩骨架提供了新途径。在AIBN引发下,1-(2-巯基苯基)-2-炔-1-醇类化合物通过自由基加成/环化脱水机制,以49-98%收率生成2-烷氧甲基苯并噻吩衍生物。该过程的立体控制主要依赖于:

  • 底物预组织效应 :邻位巯基与炔醇的分子内氢键网络固定反应构象
  • 溶剂极性调控 :乙醇介质中氢键供体能力增强,促进过渡态有序排列
  • 温度梯度控制 :80-100°C区间内每升高10°C,对映体过量值(ee)提升约12%

近期研究进一步发现,将反应体系替换为超临界CO₂时,ee值可提高至93%,这归因于溶剂密度变化对自由基寿命的精确调控

用于噻吩环化的多组分反应系统

多组分反应策略显著提升了苯并噻吩甲酰胺衍生物的合成效率。以氨基醇与苯并噻吩羧酸反应性衍生物为起始原料,通过Wittig反应/TEMPO氧化串联过程,可一步构建具有Z式双键构型的PGD₂拮抗剂核心骨架。关键创新点包括:

  • 氧化剂体系优化 :氯代氧酸与TEMPO的组合使仲醇氧化选择性达到99.2%
  • 离子液体介质 :BmimBF₄中反应速率提升3.8倍,归因于过渡态稳定化效应
  • 动态动力学拆分 :手性磷酸催化剂实现消旋底物的动态异构化,ee值达89%

表1比较了不同合成路线的关键性能参数:

方法 产率范围 对映选择性 催化剂周转数 反应步骤
Pd催化羰基化 68-82% 未涉及 18.4 1
自由基环化 49-98% 73-93% ee - 2
多组分串联 75-89% 85-89% ee 22.6 3

Properties

Molecular Formula

C19H18ClNO3S3

Molecular Weight

440.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H18ClNO3S3/c1-12-4-5-15-16(9-12)26-18(17(15)20)19(22)21(10-14-3-2-7-25-14)13-6-8-27(23,24)11-13/h2-5,7,9,13H,6,8,10-11H2,1H3

InChI Key

AGEOPUGSIMDHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Nitrobenzaldehyde Derivatives

The benzothiophene scaffold is constructed via cyclization of substituted nitrobenzaldehydes with methylthioglycolate. For example, 2,5-dimethoxy-6-nitrobenzaldehyde reacts with methylthioglycolate in anhydrous ethanol under reflux to yield methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate (72–75% yield). Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) produces the corresponding alcohol (65–71% yield), which is oxidized to the aldehyde using MnO₂ (58–65% yield).

Functionalization at the 2-Position

The aldehyde intermediate undergoes Grignard addition with vinyl magnesium bromide to introduce a propenone side chain, followed by oxidation to the ketone using MnO₂. This step ensures proper positioning for subsequent amidation.

Formation of the 1,1-Dioxo-Thiolan Moiety

Thiolan Ring Cyclization

The thiolan (tetrahydrothiophene) ring is synthesized via cyclization of mercaptoacetic acid with a β-amino alcohol derivative. In a representative procedure, mercaptoacetic acid reacts with 3-aminotetrahydrothiophene in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding tetrahydrothiophen-3-amine.

Oxidation to Sulfone

The thiolan ring is oxidized to the 1,1-dioxo (sulfone) form using pyridinium dichromate (PDC) or Dess-Martin periodinane in dichloromethane (DCM). This step achieves quantitative conversion, as confirmed by LC/UV/MS analysis.

Coupling of Benzothiophene Carboxylic Acid with the Amine Component

Activation of the Carboxylic Acid

The benzothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing DCM. Alternatively, mixed anhydrides are prepared using ethyl chloroformate and triethylamine.

Amine Preparation: N-(1,1-Dioxo-Thiolan-3-Yl)-N-(Thiophen-2-Yl)Methylamine

The amine component is synthesized by reductive amination of thiophene-2-carbaldehyde with 1,1-dioxo-thiolan-3-amine. Sodium cyanoborohydride in methanol at 0°C provides the secondary amine (85% yield).

Amide Bond Formation

The acid chloride reacts with the amine in DCM containing triethylamine, using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent. The reaction proceeds at room temperature for 24 hours, yielding the target carboxamide (63–68% yield).

Reaction Optimization and Analytical Validation

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces coupling reaction times from 24 hours to 30 minutes, improving yields to 78–82%.

Spectroscopic Characterization

  • NMR : ¹H NMR (DMSO-d₆) signals at δ 2.47 (s, CH₃), 3.96 (s, CH₂), and 7.35–7.89 (m, aromatic protons) confirm substituent integration.

  • Mass Spectrometry : ESI-MS (m/z 487.2 [M+H]⁺) aligns with the molecular formula C₂₀H₁₉ClN₂O₃S₂.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key ReagentsReference
Benzothiophene coreCyclization with methylthioglycolate72–75Ethanol, reflux
Thiolan oxidationDess-Martin periodinane98DCM, RT
Amide couplingTBTU-mediated68Triethylamine, DCM
Microwave optimizationGrignard addition82Vinyl MgBr, MnO₂

Challenges and Mitigation Strategies

  • Regioselectivity : Directed ortho-metalation with LDA ensures precise chloro and methyl group placement.

  • Sulfone Over-Oxidation : Controlled stoichiometry of PDC (1.2 equiv) prevents degradation.

  • Stereochemical Control : Chiral HPLC separates enantiomers when DBU induces racemization .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that similar compounds within the benzothiophene class exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. For instance, studies on 3-substituted benzothiophenes have shown effective inhibition of bacterial growth under aerobic conditions . This suggests that 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide may also possess similar antimicrobial properties.

Anticancer Potential

Benzothiophene derivatives have been investigated for their anticancer activities. Compounds with thiophene moieties have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be evaluated for its potential in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at the C-3 position of benzothiophenes have been systematically studied to delineate their effects on potency and cytotoxicity. For example, certain substituents have shown improved activity against target pathogens while minimizing cytotoxic effects on eukaryotic cells .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)Reference
3-(thiazol-2-ylthio)benzo[b]thiophene 1,1-dioxideAntitubercular3 µM
Benzothiophene derivativesCytotoxicity against cancer cellsVaries by derivative

These findings highlight the potential utility of 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and synthetic methodologies:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical Data
Target compound C₂₂H₂₁ClN₂O₃S₃ 501.06 - 3-Chloro, 6-methyl benzothiophene
- N-(1,1-dioxo-thiolan-3-yl)
- N-(thiophen-2-ylmethyl)
Data not explicitly provided; inferred from analogs.
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide C₂₂H₂₃ClNO₅S 480.99 - Benzofuran core
- 3-Methoxybenzyl substituent
No explicit data; benzofuran analogs typically exhibit reduced π-stacking vs. benzothiophenes.
3-Chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-6-methyl-1-benzothiophene-2-carboxamide C₂₁H₁₉Cl₂NO₃S₂ 468.42 - 3-Chlorobenzyl substituent
- Dual chloro groups
Density: 1.5±0.1 g/cm³
Boiling point: 721.6±60.0 °C
LogP: 5.41
3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide C₂₂H₂₂ClNO₄S₂ 464.00 - 3-Methoxybenzyl substituent Smiles: COc1cccc(CN(C(=O)c2sc3cc(C)ccc3c2Cl)C2CCS(=O)(=O)C2)c1

Structural Variations and Implications

Core Heterocycle: The target compound’s benzothiophene core (vs. Benzothiophenes generally exhibit higher metabolic stability compared to benzofurans due to reduced oxidative susceptibility .

In contrast, the 3-methoxybenzyl group in provides electron-donating methoxy functionality, which may enhance solubility but reduce lipophilicity (LogP ~5.41 in vs. inferred higher value for the target compound).

Sulfolane-derived Substituent :

  • The 1,1-dioxo-thiolan-3-yl group (present in all analogs) contributes to hydrogen-bonding capacity via sulfone oxygen atoms. This moiety is critical for water solubility and may mimic natural sulfated/sulfonated ligands in biological systems .

Research Findings and Limitations

Spectroscopic Characterization :

  • NMR data (¹H/¹³C) for analogs in reveal distinct chemical shifts for the benzothiophene protons (δ 7.2–8.1 ppm) and sulfolane methylenes (δ 3.1–4.3 ppm). The thiophen-2-ylmethyl group’s protons are expected at δ 6.8–7.4 ppm, overlapping with benzothiophene signals, necessitating advanced techniques like HSQC for resolution .

Thermal Stability :

  • The high boiling point (721.6±60.0 °C) and density (1.5 g/cm³) of suggest that chloro-substituted analogs exhibit robust thermal stability, likely retained in the target compound due to similar substituents.

Bioactivity Gaps: No direct biological data are available for the target compound.

Biological Activity

The compound 3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its pharmacological properties.

This compound belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. Its structure includes a benzothiophene core, which is often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiolane ring and subsequent functionalization of the benzothiophene moiety. The synthetic pathway often utilizes starting materials that are readily available in the laboratory and employs standard organic reactions such as nucleophilic substitutions and cyclizations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds bearing similar structural motifs. For instance, derivatives of benzothiophene have demonstrated significant antibacterial and antifungal activities against various pathogens. The compound is hypothesized to exhibit similar properties due to its structural analogies with known bioactive compounds.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive625–1250 µg/mL
Staphylococcus epidermidisActiveNot specified
Pseudomonas aeruginosaActive625 µg/mL
Candida albicansSignificant activityNot specified

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The presence of aromatic systems may interact with DNA or RNA synthesis pathways.

Case Studies

  • Antibacterial Efficacy : In one study, derivatives of benzothiophene were tested against a range of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : Another investigation focused on antifungal properties against Candida albicans, where several derivatives showed significant inhibition .
  • GIRK Channel Activation : Research has also explored the activation of G protein-gated inwardly rectifying potassium (GIRK) channels by related compounds, suggesting potential applications in neurological disorders .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the benzothiophene core via cyclization of substituted thiophenol derivatives under reflux conditions with catalysts like iodine or triethylamine .
  • Coupling reactions : Amidation using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen, followed by reflux .
  • Purification : Reverse-phase HPLC or methanol-water gradient systems to isolate the final product . Example reagents: Thiophen-2-yl-methylamine for N-alkylation, 1,1-dioxo-1λ⁶-thiolan-3-amine for sulfone group incorporation .

Q. Which characterization techniques are essential for confirming its structure?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl, chloro, and thiophene groups). Peaks at δ 2.3–2.5 ppm (methyl) and δ 7.0–7.5 ppm (aromatic protons) are critical .
  • IR spectroscopy : Absorbance bands for C=O (~1700 cm⁻¹), C-Cl (~750 cm⁻¹), and sulfone groups (~1300 cm⁻¹) .
  • Mass spectrometry : HRMS for molecular weight validation (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : SHELX software for refining crystal structures, particularly to resolve steric effects from the thiophene and sulfone moieties .

Q. How should researchers initially assess the compound’s biological activity?

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
  • Enzyme inhibition : Evaluate interactions with target enzymes (e.g., kinases) via fluorescence-based assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines to assess apoptotic effects .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (e.g., 60–100°C), solvent polarity (CH₂Cl₂ vs. DMF), and catalyst loading .
  • Statistical modeling : Use response surface methodology to identify optimal conditions (e.g., 80°C in CH₂Cl₂ with 1.2 eq. anhydride improves yields to >70%) .
  • Impurity control : Monitor byproducts (e.g., unreacted starting materials) via TLC or LC-MS and adjust stoichiometry .

Q. How to address structural ambiguities in crystallographic data?

  • SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in the thiophene-methyl group. Check for twinning with PLATON software .
  • Hydrogen bonding analysis : Map interactions between the sulfone group and adjacent aromatic rings to validate packing models .

Q. How to resolve contradictions between in silico docking and in vitro bioactivity data?

  • Docking validation : Re-run simulations with updated force fields (e.g., AMBER) to account for sulfone group polarization .
  • Assay conditions : Verify buffer pH and co-solvents (e.g., DMSO concentration ≤0.1% to avoid false negatives) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

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